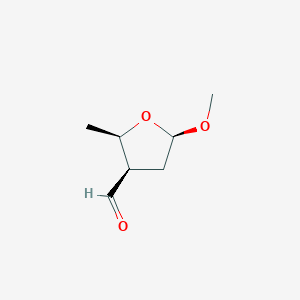
(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde is a chemical compound with the molecular formula C7H12O3 and a molecular weight of 144.16838 g/mol . This compound is characterized by its furan ring structure, which is a five-membered aromatic ring containing one oxygen atom. The presence of methoxy and methyl groups, along with the tetrahydro configuration, adds to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of (2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde can be achieved through various synthetic routes. One common method involves the reduction of 3-Furancarboxaldehyde derivatives under specific reaction conditions. Industrial production methods may involve catalytic hydrogenation or other reduction techniques to achieve the desired tetrahydro configuration .
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of fully saturated compounds.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
(2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may act as a substrate or inhibitor for certain enzymes, affecting biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other furan derivatives with varying substituents and configurations. For instance:
- 3-Furancarboxylic acid, tetrahydro-4-methylene-2-octyl-5-oxo-, (2R,3S)-rel-
- 3-Furancarboxaldehyde derivatives with different alkyl or aryl groups
The uniqueness of (2R,3R,5R)-5-Methoxy-2-methyltetrahydrofuran-3-carbaldehyde lies in its specific tetrahydro configuration and the presence of methoxy and methyl groups, which impart distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
139656-48-7 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
(2R,3R,5R)-5-methoxy-2-methyloxolane-3-carbaldehyde |
InChI |
InChI=1S/C7H12O3/c1-5-6(4-8)3-7(9-2)10-5/h4-7H,3H2,1-2H3/t5-,6+,7-/m1/s1 |
InChI-Schlüssel |
HWTOMCWXNNJTIY-DSYKOEDSSA-N |
SMILES |
CC1C(CC(O1)OC)C=O |
Isomerische SMILES |
C[C@@H]1[C@@H](C[C@@H](O1)OC)C=O |
Kanonische SMILES |
CC1C(CC(O1)OC)C=O |
Synonyme |
3-Furancarboxaldehyde, tetrahydro-5-methoxy-2-methyl-, [2R-(2alpha,3alpha,5alpha)]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















